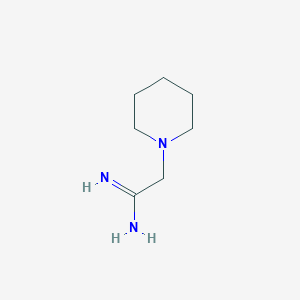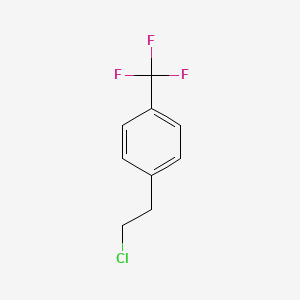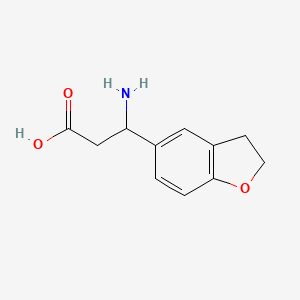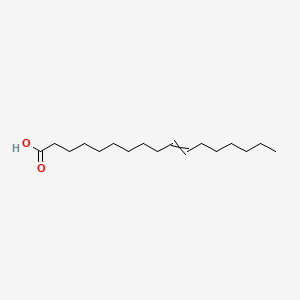
N-(3-Oxononanoyl)-L-homoserine lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxononanoyl)-L-homoserine lactone: is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules used by many Gram-negative bacteria in a process known as quorum sensing. Quorum sensing is a mechanism that allows bacteria to regulate gene expression in response to changes in cell population density. These molecules play a crucial role in coordinating various physiological activities, including virulence, biofilm formation, and bioluminescence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxononanoyl)-L-homoserine lactone typically involves the acylation of L-homoserine lactone with an appropriate acyl donor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane. The reaction proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that overproduce the compound. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Oxononanoyl)-L-homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to open the lactone ring under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted lactones or open-chain derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-Oxononanoyl)-L-homoserine lactone is used as a model compound in studies of quorum sensing and chemical communication among bacteria. It helps researchers understand the molecular mechanisms underlying these processes .
Biology: In biological research, this compound is used to study bacterial behavior, including biofilm formation and virulence. It is also used to investigate interspecies communication and interactions between bacteria and their hosts .
Medicine: By targeting quorum sensing pathways, researchers aim to disrupt bacterial communication and reduce virulence, making bacteria more susceptible to conventional antibiotics .
Industry: In industrial applications, this compound is used to control biofilm formation in water treatment systems and pipelines. It is also explored for its potential in bioremediation and environmental monitoring .
Mécanisme D'action
N-(3-Oxononanoyl)-L-homoserine lactone exerts its effects through quorum sensing. The compound is synthesized by bacteria and released into the environment. As the bacterial population density increases, the concentration of the compound rises. When a threshold concentration is reached, it binds to specific receptor proteins (LuxR-type receptors) in the bacterial cells. This binding activates the transcription of target genes, leading to coordinated changes in bacterial behavior, such as increased virulence or biofilm formation .
Comparaison Avec Des Composés Similaires
- N-3-oxohexanoyl-L-homoserine lactone
- N-butanoyl-L-homoserine lactone
- N-hexanoyl-L-homoserine lactone
Comparison: N-(3-Oxononanoyl)-L-homoserine lactone is unique due to its specific acyl chain length and functional groups, which influence its binding affinity and specificity for receptor proteins. Compared to other AHLs, it may have different effects on bacterial behavior and gene expression, making it a valuable tool for studying quorum sensing and bacterial communication .
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]nonanamide |
InChI |
InChI=1S/C13H21NO4/c1-2-3-4-5-6-10(15)9-12(16)14-11-7-8-18-13(11)17/h11H,2-9H2,1H3,(H,14,16)/t11-/m0/s1 |
Clé InChI |
SHLNPFUGAIEFDO-NSHDSACASA-N |
SMILES isomérique |
CCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
SMILES canonique |
CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)

![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)


![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)


![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)

